molecular formula C10H8ClNO2 B8318175 3-Chloro-6-(1-cyanoethoxy)-benzaldehyde

3-Chloro-6-(1-cyanoethoxy)-benzaldehyde

Cat. No.: B8318175
M. Wt: 209.63 g/mol
InChI Key: VKVKDPPJYUQZCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-(1-cyanoethoxy)-benzaldehyde is a substituted benzaldehyde derivative featuring a chloro group at the 3-position and a 1-cyanoethoxy group at the 6-position of the aromatic ring. This compound combines the reactive aldehyde functional group with electron-withdrawing substituents (chloro and cyanoethoxy), influencing its physical, chemical, and reactivity properties.

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

2-(4-chloro-2-formylphenoxy)propanenitrile

InChI

InChI=1S/C10H8ClNO2/c1-7(5-12)14-10-3-2-9(11)4-8(10)6-13/h2-4,6-7H,1H3

InChI Key

VKVKDPPJYUQZCM-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)OC1=C(C=C(C=C1)Cl)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Physical and Chemical Properties

Key differences arise from substituent effects:

  • 3-Chlorobenzaldehyde (CAS 587-04-2): Lacks the cyanoethoxy group, resulting in lower molecular weight (154.56 g/mol) and higher volatility. It is a colorless liquid with a boiling point of 213–215°C and is used in manufacturing and laboratory applications .
  • Benzaldehyde Derivatives with Cyano Groups: Compounds like the benzodithiazine derivative in (IR νmax 2235 cm⁻¹ for C≡N) highlight the cyano group’s strong electron-withdrawing nature, which stabilizes the aromatic system and alters solubility.
  • 3-Chloro-6-(1-cyanoethoxy)-benzaldehyde: The cyanoethoxy group increases molecular weight (estimated ~225.65 g/mol) and polarity, likely reducing volatility compared to 3-chlorobenzaldehyde. Its solubility in polar solvents (e.g., DMSO, acetone) is expected to be higher due to the ethoxy linkage and cyano group.
Table 1: Comparative Physical Properties
Compound Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Solubility Profile
3-Chlorobenzaldehyde 154.56 -Cl at C3 213–215 Low polarity solvents
Benzaldehyde 106.12 None 179 Ethanol, ether
This compound* ~225.65 -Cl at C3, -OCH₂CN at C6 N/A Polar aprotic solvents

*Estimated values based on substituent contributions.

Sensory and Industrial Relevance

  • Aroma Compounds: Benzaldehyde is a key aroma compound in plants (e.g., mistletoes) , but the chloro and cyanoethoxy substituents in this compound would likely diminish its volatility and alter odor characteristics, rendering it less suitable for fragrance applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.